molecular formula C11H12N2O4 B8381618 6-Methoxy-7-nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

6-Methoxy-7-nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

Cat. No. B8381618
M. Wt: 236.22 g/mol
InChI Key: GKCSRHNEAHHYQM-UHFFFAOYSA-N
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Patent
US09428508B2

Procedure details

To a solution of 6-methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (6.8 g, 35.6 mmol) in acetonitrile (50 ml) at −10° C. was added trifluoromethanesulfonic anhydride (15.0 mL, 106.8 mmol) dropwise. After stirring for 20 minutes, potassium nitrate (3.94 g, 39.0 mmol) was added in portions, and the mixture was slowly warmed to room temperature and stirred for another 5 hours, poured into saturated sodium bicarbonate in ice water (100 mL) and adjusted the pH to 9. The aqueous phase was extracted with ethyl acetate and the organic extracts were combined, washed with water, dried over anhydrous sodium sulfate and concentrated in vacuum. The residue was purified by silica column chromatography (petroleum ether/ethyl acetate 10/1 to 1/2) to afford the product 6-methoxy-7-nitro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one as a yellow solid (4.68 g, yield 55.7%). 1H NMR (400 MHz, DMSO-d6) δ ppm 10.01 (s, 1H), 7.80-7.83 (d, 1H, J=8.8 Hz), 6.88-6.90 (d, 1H, J=8.8 Hz), 3.85 (s, 3H), 2.73-2.77 (t, 2H, J=7.2 Hz), 2.25-2.27 (t, 2H, J=6.8 Hz), 2.15-2.20 (m, 2H).
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
3.94 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:13]2[CH2:12][CH2:11][CH2:10][C:9](=[O:14])[NH:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.[N+:30]([O-])([O-:32])=[O:31].[K+].C(=O)(O)[O-].[Na+]>C(#N)C>[CH3:1][O:2][C:3]1[C:13]2[CH2:12][CH2:11][CH2:10][C:9](=[O:14])[NH:8][C:7]=2[CH:6]=[CH:5][C:4]=1[N+:30]([O-:32])=[O:31] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
COC1=CC=CC=2NC(CCCC21)=O
Name
Quantity
15 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
potassium nitrate
Quantity
3.94 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
ice water
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for another 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica column chromatography (petroleum ether/ethyl acetate 10/1 to 1/2)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=C(C=CC=2NC(CCCC21)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.68 g
YIELD: PERCENTYIELD 55.7%
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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